N-tert-Butylcyclopropanesulfonamide
Overview
Description
N-tert-Butylcyclopropanesulfonamide is an organosulfur compound characterized by a cyclopropane ring attached to a sulfonamide group with a tert-butyl substituent
Mechanism of Action
Target of Action
This compound is a small molecule, and its targets could be identified using tools like TargetHunter, which is designed to identify possible targets of small molecules .
Mode of Action
It is known that the compound is involved in the synthesis of n-tert-butyl amides . The reaction involves the use of di-tert-butyl dicarbonate and nitriles, catalyzed by Cu(OTf)2 . This suggests that the compound may interact with its targets through a similar mechanism, leading to changes in the biochemical processes of the cell .
Biochemical Pathways
The compound is involved in the synthesis of n-tert-butyl amides , which suggests that it may affect pathways related to amide synthesis and metabolism
Result of Action
As a component in the synthesis of N-tert-butyl amides , it may contribute to the production of these compounds, which have wide applications in organic synthesis and drug synthesis
Action Environment
The influence of environmental factors on the action, efficacy, and stability of N-tert-Butylcyclopropanesulfonamide is not well-studied. Factors such as temperature, pH, and the presence of other compounds could potentially affect its action. For instance, the synthesis of N-tert-butyl amides involving this compound is carried out under solvent-free conditions at room temperature , suggesting that these conditions may be optimal for its action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butylcyclopropanesulfonamide typically involves the reaction of cyclopropanesulfonyl chloride with tert-butylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
Cyclopropanesulfonyl chloride+tert-Butylamine→this compound+Hydrochloric acid
The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran, and the mixture is stirred at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butylcyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent introduced.
Scientific Research Applications
N-tert-Butylcyclopropanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butylsulfonamide
- Cyclopropanesulfonamide
- tert-Butylamine
Uniqueness
N-tert-Butylcyclopropanesulfonamide is unique due to the presence of both a cyclopropane ring and a sulfonamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
N-tert-butylcyclopropanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c1-7(2,3)8-11(9,10)6-4-5-6/h6,8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZIZFSBVOHJQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00626264 | |
Record name | N-tert-Butylcyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
630421-42-0 | |
Record name | N-tert-Butylcyclopropanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00626264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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